molecular formula C13H17N3O3 B6447972 4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640835-96-5

4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6447972
CAS No.: 2640835-96-5
M. Wt: 263.29 g/mol
InChI Key: UDYBVJBEAKHSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and an azetidine ring linked to an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxylic acid
  • 4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxylate

Uniqueness

4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[1-(oxolan-3-yl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c14-13(17)12-5-10(1-3-15-12)19-11-6-16(7-11)9-2-4-18-8-9/h1,3,5,9,11H,2,4,6-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYBVJBEAKHSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.